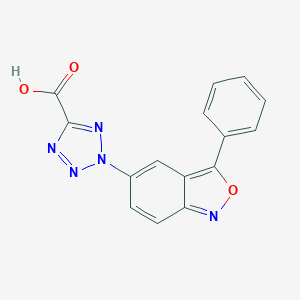

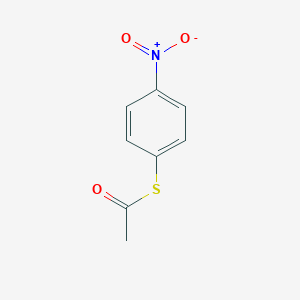

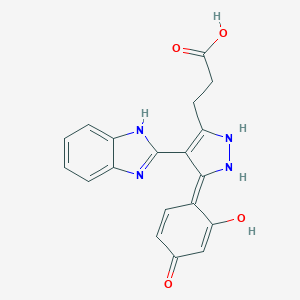

![molecular formula C16H26N2O9 B032607 (2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 166830-74-6](/img/structure/B32607.png)

(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related pyran derivatives involves enantiospecific processes, starting from hydroxybutanoates to achieve high enantiomeric excess, indicating the complex synthetic routes these molecules can undergo (Deschenaux et al., 1989). Other studies demonstrate the synthesis of pyran carboxylates through reactions involving acetamide and aryl aldehydes under specific conditions, highlighting the diversity of synthetic approaches for these compounds (Bizhanpoor & Hassanabadi, 2016).

Molecular Structure Analysis

The molecular structure of pyran derivatives has been elucidated using various techniques, including X-ray crystallography, which reveals the orthorhombic space group and dimensions of a related molecule, contributing to the understanding of the spatial arrangement and bonding within these compounds (Xiao-lon, 2015).

Applications De Recherche Scientifique

Enantiospecific Synthesis

One research study focused on the enantiospecific synthesis of similar compounds, demonstrating the synthetic routes for obtaining specific enantiomers of related pyran carboxylic acids. This process is crucial for the development of pharmaceuticals where the stereochemistry of the molecule can significantly affect its efficacy and safety (Deschenaux et al., 1989).

Multi-Component Reactions (MCRs)

Another study involved the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This methodology is significant in organic chemistry for constructing complex molecules efficiently (Wang et al., 2012).

Sialidase Inhibitors

Research into the synthesis of similar pyran carboxylic acids also revealed their potential as inhibitors of influenza virus sialidase. Such inhibitors are important for the development of antiviral drugs (Smith et al., 1999).

Ultrasound-Promoted Synthesis

A study demonstrated the synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones using ultrasound irradiation. This technique can be used to improve reaction rates and yields in chemical synthesis (Bizhanpoor & Hassanabadi, 2016).

Prins-Type Cyclization

Research on the Prins cyclization of oxonium ions to form tetrahydro-2H-pyran derivatives demonstrates a versatile method for constructing complex molecular structures, which is relevant in medicinal chemistry and natural product synthesis (Fráter et al., 2004).

Cytotoxicity of Polyketide Spiroketals

A study on the synthesis of C15 polyketide spiroketals, including tetrahydro-2H-pyran derivatives, evaluated their cytotoxicity against cancer cell lines. This research is significant in the field of cancer therapy (Meilert et al., 2004).

Ozonolysis Products

Investigations into the ozonolysis products of specific pyran derivatives have contributed to our understanding of reaction mechanisms in organic chemistry (Ishmuratov et al., 2014).

Propriétés

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O9/c1-7(20)17-11-8(18-15(25)27-16(2,3)4)5-10(14(23)24)26-13(11)12(22)9(21)6-19/h5,8-9,11-13,19,21-22H,6H2,1-4H3,(H,17,20)(H,18,25)(H,23,24)/t8-,9+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABHEKROSIBCHI-IINAIABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

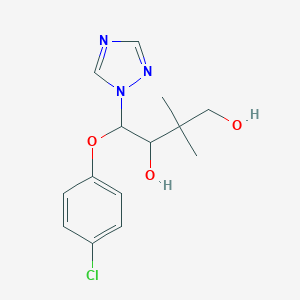

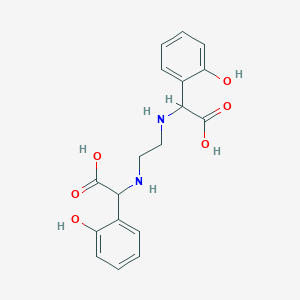

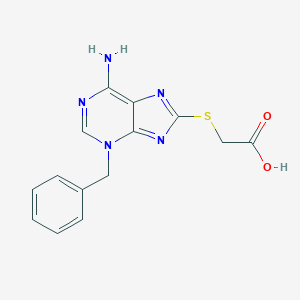

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

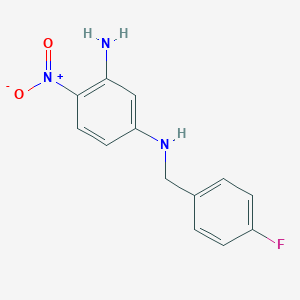

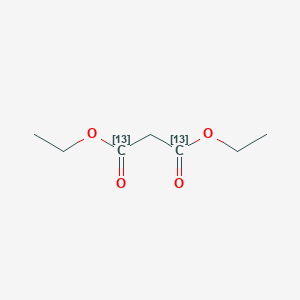

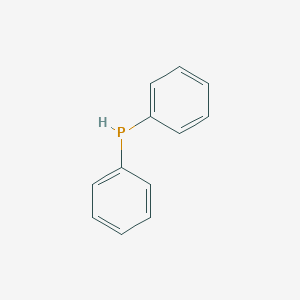

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

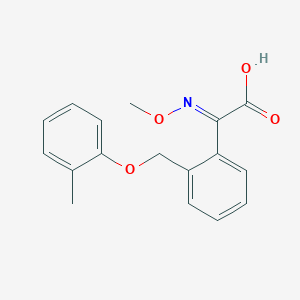

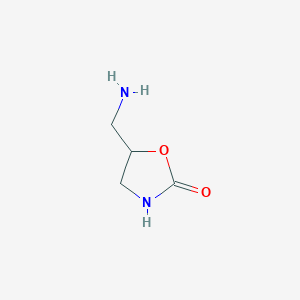

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)